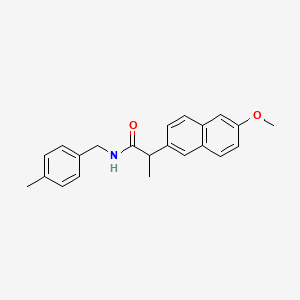
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 6-methoxy-2-naphthol with 4-methylbenzyl chloride, followed by the introduction of the propanamide group through an amide coupling reaction. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide group produces an amine derivative.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Bromo-6-methoxynaphthalene: An intermediate in the synthesis of anti-inflammatory agents like Naproxen and Nabumetone.
6-Methoxy-2-naphthol: A precursor in the synthesis of various bioactive compounds.
Uniqueness
2-(6-methoxy-2-naphthyl)-N-(4-methylbenzyl)propanamide stands out due to its unique combination of a naphthalene ring with a methoxy group and a propanamide moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C22H23NO2 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
2-(6-methoxynaphthalen-2-yl)-N-[(4-methylphenyl)methyl]propanamide |
InChI |
InChI=1S/C22H23NO2/c1-15-4-6-17(7-5-15)14-23-22(24)16(2)18-8-9-20-13-21(25-3)11-10-19(20)12-18/h4-13,16H,14H2,1-3H3,(H,23,24) |
InChIキー |
HTOSSTCZJJSNAT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C(C)C2=CC3=C(C=C2)C=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


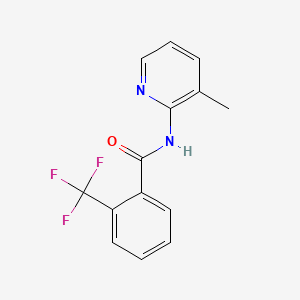
![N-(4,5-dihydronaphtho[2,1-d][1,3]thiazol-2-yl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B13375679.png)
![6-methyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]pyridine-3-carboxamide](/img/structure/B13375683.png)
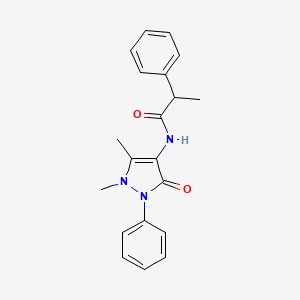
![N-(4-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B13375693.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-[(7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B13375704.png)
![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B13375707.png)
![1-(3-Cyclohexyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl phenyl ether](/img/structure/B13375710.png)
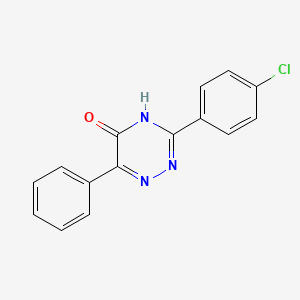
![4-methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-N-(2-oxo-2-phenylethyl)benzenesulfonamide](/img/structure/B13375729.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B13375730.png)
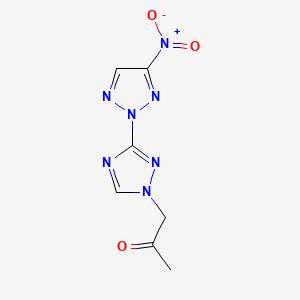
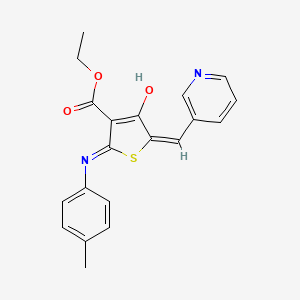
![Ethyl 2-[(5-cyano-2-methyl-6-phenyl-4-pyrimidinyl)hydrazono]propanoate](/img/structure/B13375747.png)
